molecular formula C7H11NOS B8741358 (2-Propyl-1,3-thiazol-5-yl)methanol CAS No. 56012-34-1

(2-Propyl-1,3-thiazol-5-yl)methanol

Cat. No. B8741358
Key on ui cas rn: 56012-34-1
M. Wt: 157.24 g/mol
InChI Key: XNJMDXNZSIEYRE-UHFFFAOYSA-N
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Patent
US03957809

Procedure details

5.8 g of mixed lithium aluminum hydride were added with stirring under a nitrogen atmosphere to 150 ml of anhydrous ether and a solution of 15.1 g of ethyl 2-propyl-thiazole-5-carboxylate in 30 ml of anhydrous ether was added thereto dropwise. The mixture was stirred for 2 hours, cooled and then 20 ml of ethyl acetate followed by 20 ml of water were added. The organic phase was decanted after filtering off the precipitate formed and the ether phase was dried over magnesium sulfate and evaporated to dryness under reduced pressure. The residue was distilled to obtain 6.2 g of 2-propyl-thiazole-5-methanol with a boiling point of 86°C at 0.01 mmHg. The product could be used to fill capsules with 500 mg of the said product and sufficient polyoxyethyleneglycol to fill the capsules.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:10]1[S:11][C:12]([C:15](OCC)=[O:16])=[CH:13][N:14]=1)[CH2:8][CH3:9].C(OCC)(=O)C.O>CCOCC>[CH2:7]([C:10]1[S:11][C:12]([CH2:15][OH:16])=[CH:13][N:14]=1)[CH2:8][CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
C(CC)C=1SC(=CN1)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was decanted
FILTRATION
Type
FILTRATION
Details
after filtering off the precipitate
CUSTOM
Type
CUSTOM
Details
formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C=1SC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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